2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide), monolithium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide), monolithium salt typically involves the reaction of maleic acid with diphenylmethylenehydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and requires the presence of a base, such as lithium hydroxide, to facilitate the formation of the monolithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide), monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide), monolithium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide), monolithium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid (Z)-, monoethyl ester, (diphenylmethylene)hydrazide
- 2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide), monosodium salt
Uniqueness
2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide), monolithium salt is unique due to its specific substitution pattern and the presence of the lithium ion
Properties
CAS No. |
144333-81-3 |
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Molecular Formula |
C17H13LiN2O3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
lithium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C17H14N2O3.Li/c20-15(11-12-16(21)22)18-19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-12H,(H,18,20)(H,21,22);/q;+1/p-1/b12-11-; |
InChI Key |
SEXPBLGMMXJFAZ-AFEZEDKISA-M |
Isomeric SMILES |
[Li+].C1=CC=C(C=C1)C(=NNC(=O)/C=C\C(=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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